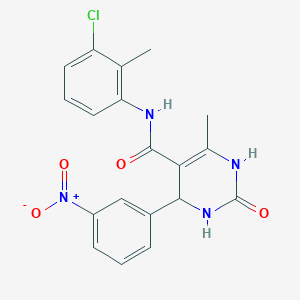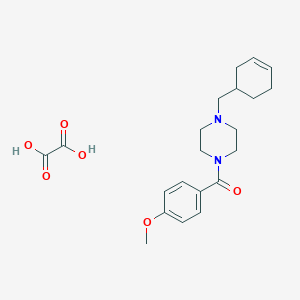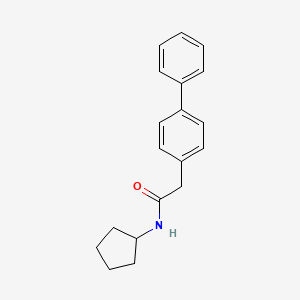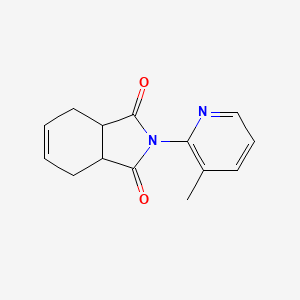![molecular formula C24H25FN2O5S B5186007 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5186007.png)
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(2-phenylethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that feature sulfonyl and phenyl groups, which are known for their diverse chemical properties and applications in material science, pharmaceuticals, and organic synthesis. The inclusion of dimethoxyphenyl, fluorophenyl, and phenylethyl groups suggests a potential for intricate molecular interactions and functionalities.
Synthesis Analysis
The synthesis of similar sulfonyl-containing polymers and compounds often involves reactions such as the activated fluorophenyl-amine reaction, which provides precise control over cation functionality without deleterious side reactions, allowing the direct incorporation of functional groups into stable phenyl rings (Kim et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds, such as those involving sulfonyl and phenyl groups, is characterized using techniques like single-crystal X-ray diffraction, revealing specific bond lengths, angles, and three-dimensional arrangements critical for understanding the compound's reactivity and properties (Ma et al., 2008).
Chemical Reactions and Properties
Compounds with sulfonyl and phenyl groups participate in a variety of chemical reactions, including sulfonation and cyclopropanation, leading to products with diverse chemical and physical properties. These reactions are influenced by factors such as the presence of activating or deactivating groups, solvent effects, and specific reaction conditions (Wit et al., 2010).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystalline structure, are closely related to their molecular structure. For example, specific arrangements of sulfonyl and phenyl groups can lead to compounds with high thermal stability and unique solubility characteristics, relevant for applications in materials science and engineering (Bae et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, acidity or basicity of specific functional groups, and the ability to undergo specific types of chemical reactions, are determined by the compound's molecular structure. For instance, the presence of dimethoxyphenyl and fluorophenyl groups can significantly influence the electron density distribution across the molecule, affecting its reactivity in synthetic applications (Wang et al., 2001).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O5S/c1-31-22-13-12-21(16-23(22)32-2)33(29,30)27(15-14-18-6-4-3-5-7-18)17-24(28)26-20-10-8-19(25)9-11-20/h3-13,16H,14-15,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEAWOLLYNQADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethylthio)-7-methyl-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5185931.png)


![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5185957.png)
![3-[(4-carboxybutanoyl)amino]-4-methylbenzoic acid](/img/structure/B5185964.png)

![2,2-dimethyl-5-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5185984.png)
![3-ethyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5185989.png)
![1-(2-chloro-4-fluorobenzyl)-N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5186000.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5186011.png)
![N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5186013.png)
![2,3-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5186017.png)

